molecular formula C28H24N4O B026284 N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline CAS No. 103494-68-4

N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline

Cat. No. B026284
M. Wt: 432.5 g/mol
InChI Key: CUFHAMKGEOJXBE-UHFFFAOYSA-N
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Description

N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In

Mechanism Of Action

The mechanism of action of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes. The compound has also been shown to interact with cellular membranes and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, and to exhibit antibacterial activity. The compound has also been shown to induce apoptosis in cancer cells and to modulate the expression of certain genes.

Advantages And Limitations For Lab Experiments

N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be reproducible. The compound has also been extensively studied in the literature, and its properties and activities are well established. However, the compound has several limitations for lab experiments. It is highly toxic and must be handled with care. It is also relatively expensive, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline. One direction is to further explore its potential use as a fluorescent probe for imaging biological systems. Another direction is to investigate its potential use in the treatment of other diseases, such as viral infections. Additionally, the mechanism of action of the compound could be further elucidated in order to better understand its activities and potential therapeutic applications.

Synthesis Methods

The synthesis of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline involves the reaction of 4-(benzylamino)phenyl)-1,3,4-oxadiazole-2-carbonitrile with benzylamine in the presence of a catalyst. The resulting compound is then reacted with aniline to form the final product. The synthesis method has been well established in the literature and has been shown to be reproducible.

Scientific Research Applications

N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. The compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

CAS RN

103494-68-4

Product Name

N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline

Molecular Formula

C28H24N4O

Molecular Weight

432.5 g/mol

IUPAC Name

N-benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C28H24N4O/c1-3-7-21(8-4-1)19-29-25-15-11-23(12-16-25)27-31-32-28(33-27)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2

InChI Key

CUFHAMKGEOJXBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NCC5=CC=CC=C5

synonyms

2,5-Bis-(4-N-benzylaminophenyl)-1,3,4-oxadiazole

Origin of Product

United States

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